5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine
Description
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine is an organic compound that features a unique combination of functional groups, including a chloro-substituted nitrophenyl ring and an oxazole ring
Properties
Molecular Formula |
C9H6ClN3O3 |
|---|---|
Molecular Weight |
239.61 g/mol |
IUPAC Name |
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-2-1-3-6(13(14)15)9(5)7-4-8(11)12-16-7/h1-4H,(H2,11,12) |
InChI Key |
KULALQQJCHIHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine typically involves the condensation of 2-chloro-6-nitrobenzaldehyde with hydroxylamine to form an oxime intermediate. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Reduction: The major product formed is 5-(2-chloro-6-aminophenyl)-1,2-oxazol-3-amine.
Scientific Research Applications
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-nitrophenol: Similar in structure but lacks the oxazole ring.
2-chloro-5-nitrophenyl isocyanate: Contains a nitrophenyl ring but with an isocyanate group instead of an oxazole ring
Uniqueness
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine is unique due to the presence of both the chloro-substituted nitrophenyl ring and the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
